1,3-Dichloro-2-iodo-5-methylbenzene
CAS No.: 939990-12-2
Cat. No.: VC2850991
Molecular Formula: C7H5Cl2I
Molecular Weight: 286.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939990-12-2 |
|---|---|
| Molecular Formula | C7H5Cl2I |
| Molecular Weight | 286.92 g/mol |
| IUPAC Name | 1,3-dichloro-2-iodo-5-methylbenzene |
| Standard InChI | InChI=1S/C7H5Cl2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
| Standard InChI Key | FLEBTFMGFDIZRG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)Cl)I)Cl |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)I)Cl |
Introduction
1,3-Dichloro-2-iodo-5-methylbenzene is an organic compound with the molecular formula C₇H₅Cl₂I. It belongs to the class of halogenated aromatic hydrocarbons, featuring a benzene ring substituted with two chlorine atoms, one iodine atom, and one methyl group . This compound is significant due to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 1,3-Dichloro-2-iodo-5-methylbenzene typically involves electrophilic aromatic substitution reactions. A common method includes the iodination of 1,3-dichloro-5-methylbenzene using iodine and an oxidizing agent like nitric acid or hydrogen peroxide. The reaction is generally conducted under acidic conditions to facilitate the formation of an iodonium ion, which then substitutes a hydrogen atom on the benzene ring.
Chemical Reactivity
The reactivity of 1,3-Dichloro-2-iodo-5-methylbenzene is influenced by the electron-withdrawing effects of the halogen substituents, which stabilize certain intermediates during reactions. This compound can engage in various types of chemical reactions, primarily acting as an electrophile in electrophilic aromatic substitution reactions.
Analytical Methods
Relevant analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and purity of 1,3-Dichloro-2-iodo-5-methylbenzene.
Applications
1,3-Dichloro-2-iodo-5-methylbenzene has several significant applications in organic synthesis and medicinal chemistry. Its potential lies in its ability to undergo further transformations due to its reactive halogen substituents, making it a valuable intermediate in the synthesis of complex organic molecules.
Research Findings
Research on halogenated aromatic compounds like 1,3-Dichloro-2-iodo-5-methylbenzene highlights their importance in understanding reactivity patterns and developing new synthetic methodologies. The presence of multiple halogen atoms allows for diverse chemical transformations, which are crucial in the development of pharmaceuticals and other organic materials .
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